molecular formula C14H11F3N2O2 B8080046 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide

2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide

Cat. No.: B8080046
M. Wt: 296.24 g/mol
InChI Key: RUPIXCDIJIZJOH-UHFFFAOYSA-N
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Description

2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[4-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-3-1-2-9(7-12)10-4-5-19-11(6-10)8-13(18)20/h1-7H,8H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPIXCDIJIZJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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